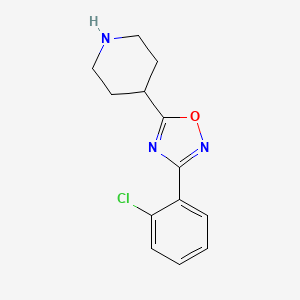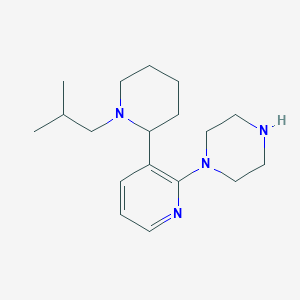
(2-Carboxyphenyl)(phenyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto se caracteriza por la presencia de un ion iodanio unido a un grupo fenilo y un grupo carboxifenilo. Se utiliza comúnmente en síntesis orgánica debido a su reactividad única y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Carboxifenil)(fenil)iodanio típicamente implica la reacción de yodobenceno con un derivado de ácido carboxílico en condiciones oxidantes. Un método común es la reacción de yodobenceno con ácido 2-carboxibenzoico en presencia de un agente oxidante como el peróxido de hidrógeno o el ácido peracético . La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o diclorometano a temperatura ambiente.
Métodos de producción industrial
La producción industrial de (2-Carboxifenil)(fenil)iodanio sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a aumentar la producción manteniendo la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Carboxifenil)(fenil)iodanio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de iodosilo.
Reducción: Se puede reducir para formar yodobenceno y ácido carboxibenzoico.
Sustitución: El ion iodanio puede ser sustituido por nucleófilos como haluros, aminas y tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido peracético.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como haluros de sodio, aminas primarias y tioles en condiciones suaves.
Productos principales
Oxidación: Derivados de iodosilo.
Reducción: Yodobenceno y ácido carboxibenzoico.
Sustitución: Productos sustituidos correspondientes dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2-Carboxifenil)(fenil)iodanio tiene una amplia gama de aplicaciones en la investigación científica:
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como sonda para sistemas biológicos.
Industria: Se utiliza en la producción de polímeros, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (2-Carboxifenil)(fenil)iodanio implica la formación de intermediarios reactivos que pueden participar en varias reacciones químicas. El ion iodanio actúa como electrófilo, facilitando la transferencia del grupo fenilo a los nucleófilos. Esta reactividad se explota en síntesis orgánica para formar enlaces carbono-carbono y carbono-heteroátomo .
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de difeniliodanio: Estructura similar pero con un ion cloruro en lugar de un grupo carboxilato.
Diacetato de feniliodanio: Contiene dos grupos acetato en lugar de un grupo carboxilato y fenilo.
Yodosilbenceno: Contiene un grupo iodosilo en lugar de un grupo carboxilato.
Singularidad
(2-Carboxifenil)(fenil)iodanio es único debido a la presencia tanto de un grupo carboxilato como de un grupo fenilo, lo que mejora su reactividad y estabilidad. Esto lo convierte en un reactivo versátil en síntesis orgánica y otras aplicaciones .
Propiedades
IUPAC Name |
(2-carboxyphenyl)-phenyliodanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVQQXOGHCZNN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)


![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)





![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)
